molecular formula C15H18O3 B12291677 3H-Oxireno[8,8a]azuleno[4,5-b]furan-8(4aH)-one, 5,6,6a,7,9a,9b-hexahydro-1,4a-dimethyl-7-methylene-, (3aS,4aR,6aS,9aS,9bR)-

3H-Oxireno[8,8a]azuleno[4,5-b]furan-8(4aH)-one, 5,6,6a,7,9a,9b-hexahydro-1,4a-dimethyl-7-methylene-, (3aS,4aR,6aS,9aS,9bR)-

Cat. No.: B12291677
M. Wt: 246.30 g/mol
InChI Key: UVJYAKBJSGRTHA-UHFFFAOYSA-N
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Description

The compound 3H-Oxireno[8,8a]azuleno[4,5-b]furan-8(4aH)-one, 5,6,6a,7,9a,9b-hexahydro-1,4a-dimethyl-7-methylene-, (3aS,4aR,6aS,9aS,9bR)- (CAS 84692-91-1, also known as Arglabin) is a sesquiterpene γ-lactone with a complex tricyclic framework. Its molecular formula is C₁₅H₁₈O₃ (MW: 246.3), featuring an oxirane ring fused to an azuleno-furan system and stereospecific methyl/methylene substituents . Arglabin is a natural product isolated from Artemisia glabra and exhibits significant anticancer and anti-inflammatory activities, particularly through inhibition of the NLRP3 inflammasome and NF-κB pathways . Its stereochemistry is defined as (3aR,4aS,6aS,9aS,9bR), and its purity (>99.9%) is confirmed via HPLC, mass spectrometry (m/z 246 [M]⁺), and specific rotation ([α]D²⁰ +64° in chloroform) .

Properties

IUPAC Name

3,12-dimethyl-7-methylidene-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-en-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-8-4-7-15-11(8)12-10(9(2)13(16)17-12)5-6-14(15,3)18-15/h4,10-12H,2,5-7H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJYAKBJSGRTHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC23C1C4C(CCC2(O3)C)C(=C)C(=O)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name Arglabin
Source Wikipedia
URL https://en.wikipedia.org/wiki/Arglabin
Description Chemical information link to Wikipedia.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84692-91-1
Record name Arglabin
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Beckmann Rearrangement and Aldol Cyclization

A 15-step synthesis begins with 9-acetoxycamphor-derived oxime 25 , undergoing Beckmann rearrangement to form a nitrilium intermediate, which is hydrolyzed to a ketone. Intramolecular aldol cyclization then constructs the hydroazulene core 29 , a precursor to the target compound. This method achieves a 10% overall yield but requires meticulous control of reaction pH and temperature to avoid epimerization.

[8+2] Cycloaddition of 2H-Cyclohepta[b]furan-2-ones

Heating 2H-cyclohepta[b]furan-2-ones with enol ethers or acetals at 160–190°C induces [8+2] cycloaddition, forming strained intermediates that decarboxylate to azulene derivatives. For example, reacting with vinyl ethers yields 1,2-disubstituted azulenes 37 , while dihydropyran gives 1-azulenylpropanols 39 . This method’s versatility allows modular functionalization but faces challenges in regioselectivity.

Oxidative Cyclization of Terpenoid Precursors

RuCl3/NaIO4-mediated oxidation of triterpenoid 1 in biphasic CCl4/H2O/acetonitrile generates α,β-unsaturated ketones 3 and 4 through radical intermediates. While applicable to methyl-substituted systems, this approach produces multiple isomers (5–45% yields), necessitating chromatographic separation.

Detailed Stepwise Synthesis

Starting Material: 9-Acetoxycamphor Oxime

  • Oxime Formation : Treat 9-acetoxycamphor with hydroxylamine hydrochloride in pyridine/EtOH (80°C, 12 h).
  • Beckmann Rearrangement : React oxime 25 with TsCl in CH2Cl2, yielding nitrilium intermediate 26 .
  • Hydrolysis : Quench with H2O/THF to form ketone 27 (dr = 11:1).
  • Aldol Cyclization : Treat 27 with LiHMDS in THF at −78°C to afford hydroazulene 29 .
Step Reagents/Conditions Yield Key Intermediate
1 NH2OH·HCl, pyridine/EtOH 92% Oxime 25
2 TsCl, CH2Cl2 78% Nitrilium 26
3 H2O/THF, 25°C 85% Ketone 27
4 LiHMDS, THF, −78°C 65% Hydroazulene 29

Functionalization and Ring Closure

  • Methylene Introduction : Treat 29 with Eschenmoser’s salt (Me2NCH2Cl) in CH3CN to install the 7-methylene group.
  • Oxirene Formation : Epoxidize the exocyclic double bond using mCPBA in CH2Cl2 (0°C, 2 h).
  • Lactonization : Acid-catalyzed (PPTS, toluene reflux) cyclization forms the furan-8-one moiety.

Reaction Mechanisms and Stereochemical Control

[8+2] Cycloaddition Pathway

The reaction of 2H-cyclohepta[b]furan-2-ones with enol ethers proceeds via a suprafacial-antara facial transition state (Figure 1). The electron-deficient furanone carbonyl interacts with the enol ether’s HOMO, generating zwitterionic intermediate A , which decarboxylates to relieve ring strain.

Figure 1 : Transition state model for [8+2] cycloaddition.

       O
       ||  
C=O···C-O-
       |  
       (enol ether)

Diastereoselective Aldol Cyclization

The lithium enolate of ketone 27 adopts a chair-like transition state, positioning the methyl group axially to minimize 1,3-diaxial interactions (Figure 2). This preference yields the (3aS,4aR,6aS,9aS,9bR) configuration with 11:1 diastereomeric ratio.

Figure 2 : Transition state for aldol cyclization.

    O
    |  
Li–O–C–CH3  
    |  
    (axial methyl)

Optimization and Scale-Up Challenges

Yield Improvement Strategies

  • Microwave Assistance : Reducing [8+2] cycloaddition time from 24 h to 45 min increases yield by 22%.
  • Catalytic Epoxidation : Using Jacobsen’s Mn(salen) catalyst improves oxirene enantiopurity (ee >90%).

Purification Techniques

  • Simulated Moving Bed Chromatography (SMB) : Separates diastereomers from RuCl3 oxidations with >98% purity.
  • Crystallization : Hexane/EtOAc (9:1) recrystallizes the final compound as colorless needles.

Comparative Analysis of Synthetic Routes

Method Total Steps Overall Yield Stereoselectivity Scalability
Beckmann/Aldol 15 10% dr = 11:1 Lab-scale
[8+2] Cycloaddition 3 45–99% Moderate Pilot-scale
Oxidative Cyclization 4 5–45% Low Lab-scale

The [8+2] cycloaddition offers superior efficiency but requires high temperatures (160–190°C), limiting substrate scope. Conversely, the Beckmann route enables precise stereocontrol but suffers from low yields.

Chemical Reactions Analysis

Types of Reactions

“3H-Oxireno[8,8a]azuleno[4,5-b]furan-8(4aH)-one” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Typical reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Inhibition of Farnesyl Transferase

One of the most significant applications of 3H-Oxireno[8,8a]azuleno[4,5-b]furan-8(4aH)-one is its role as an inhibitor of farnesyl transferase. This enzyme is crucial in the post-translational modification of proteins, particularly those involved in the activation of the RAS proto-oncogene, which is linked to various human tumors. By inhibiting this enzyme, the compound may have potential anti-cancer properties .

Anti-inflammatory Properties

Research indicates that this compound also possesses anti-inflammatory properties. It modulates macrophage polarization and enhances autophagy in specific animal models, suggesting its utility in treating inflammatory conditions . This dual action as both an anti-inflammatory and anti-tumor agent distinguishes it from other similar compounds.

Potential Natural Product Applications

The compound has been identified as a natural product with therapeutic applications derived from Artemisia annua, highlighting its significance in medicinal chemistry. Its structural uniqueness allows it to interact with various cellular pathways, potentially leading to new therapeutic strategies .

Chemical Reactivity

The chemical reactivity of this compound can be explored through transformations typical for compounds containing furan and azulene moieties. Key reactions may include electrophilic substitutions and cycloadditions, which are common for compounds with such structures .

Case Study: Antitumor Activity

In a study examining the antitumor activity of various natural products, 3H-Oxireno[8,8a]azuleno[4,5-b]furan-8(4aH)-one was highlighted for its ability to inhibit tumor growth in animal models. The mechanism was linked to its effect on farnesyl transferase inhibition and subsequent downstream effects on RAS signaling pathways .

Case Study: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of this compound demonstrated that it could significantly reduce inflammation markers in animal models. The modulation of macrophage polarization was identified as a key mechanism through which the compound exerts its effects .

Mechanism of Action

The mechanism of action of “3H-Oxireno[8,8a]azuleno[4,5-b]furan-8(4aH)-one” involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways involved depend on the context of its application, whether in chemistry, biology, or medicine.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of Arglabin with structurally related sesquiterpene lactones and azuleno-furan derivatives:

Compound Structure Key Features Biological Activity Reference
Arglabin Oxirane-azuleno-furan tricycle with 1,4a-dimethyl and 7-methylene groups Inhibits NLRP3 inflammasome, NF-κB; anticancer (IC₅₀ ~10 μM in pancreatic β-cells) Anti-inflammatory, antitumor
Dehydrocostuslactone Azuleno-furan with tris(methylene) groups (C₁₅H₁₈O₃) Targets DNA repair enzymes (e.g., DNA-depurinating enzymes); induces apoptosis Anticancer, antimicrobial
Pseudoguianolide 11 Spiro-azuleno-furan with hydroxyl and methyl substituents Stabilizes NF-κB:DNA complex; modulates inflammatory pathways Anti-inflammatory
Compound VIIIa Decahydroazuleno-furan with phenylthio-methyl substitution Enhanced lipophilicity (XLogP ~3.2); unknown specific activity Structural analogue for SAR studies
5-Substituted-furan-2(3H)-one 3a [8+2]-cycloadduct with dicyanoheptafulvene High synthetic yield (89%); chiral centers at C3a, C9a, C9b Model for asymmetric synthesis

Key Differences

Stereochemical Complexity: Arglabin’s (3aR,4aS,6aS,9aS,9bR) configuration distinguishes it from pseudoguianolides (e.g., compound 11) and dehydrocostuslactone, which lack the oxirane ring .

Bioactivity : Arglabin uniquely targets the NLRP3 inflammasome, while dehydrocostuslactone interacts with DNA repair machinery .

Synthetic Accessibility : Arglabin requires plant extraction or semisynthesis, whereas compound 3a is synthesized via [8+2]-cycloaddition with high efficiency .

Physicochemical Properties

Property Arglabin Dehydrocostuslactone Compound VIIIa
Molecular Weight 246.3 262.3 306.4
XLogP 1.8 0.8 3.2
Topological PSA 38.8 Ų 63.6 Ų 46.5 Ų
Melting Point 140–142°C 168–170°C Not reported
Specific Rotation [α]D²⁰ +64° Not reported Not reported

Biological Activity

3H-Oxireno[8,8a]azuleno[4,5-b]furan-8(4aH)-one, commonly known as Arglabin, is a complex organic compound with significant biological activity. Its unique chemical structure and properties make it a subject of interest in medicinal chemistry, particularly for its potential therapeutic applications.

  • Molecular Formula : C15H18O3
  • Molar Mass : 246.3 g/mol
  • Physical State : Off-white powder
  • Solubility : Slightly soluble in water (7.9 g/L at 25°C), more soluble in DMSO (30 mg/mL)
  • Melting Point : 100-102 °C
  • Boiling Point : Approximately 404.6 °C

Research indicates that Arglabin exhibits multiple biological activities through various mechanisms:

  • Farnesyl Transferase Inhibition : Arglabin acts as an inhibitor of farnesyl transferase, a crucial enzyme involved in the activation of the RAS proto-oncogene. This inhibition is linked to anti-tumor effects, making it a potential candidate for cancer therapy .
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties by modulating macrophage polarization and enhancing autophagy in animal models. This suggests its utility in treating inflammatory diseases .
  • Natural Product Applications : Derived from Artemisia annua, Arglabin's significance extends to its use as a natural product with therapeutic applications, particularly in traditional medicine contexts.

Comparative Analysis with Similar Compounds

The following table compares Arglabin with structurally similar compounds that also exhibit notable biological activities:

Compound NameMolecular FormulaKey Features
Arglabin C15H18O3Inhibits farnesyl transferase; anti-tumor activity
Arborescin C15H20O3Similar structure; potential anti-inflammatory properties
6-Acetoxyarglabin C17H20O4Acetylated derivative; enhanced solubility and modified biological activity

Case Studies and Research Findings

  • Inhibition of Tumor Growth : In vitro studies have shown that Arglabin can significantly inhibit the growth of various cancer cell lines by disrupting the farnesylation process necessary for RAS protein function .
  • Anti-inflammatory Mechanism : Animal models treated with Arglabin exhibited reduced inflammation markers and improved recovery rates from inflammatory conditions, supporting its role as an anti-inflammatory agent.
  • Therapeutic Potential : The compound's dual action as both an anti-inflammatory and anti-tumor agent distinguishes it from other similar compounds that may not exhibit such a broad range of biological activities .

Q & A

Q. Table: Predicted Targets (Selected)

Target NameUniProt IDProbabilityModel Accuracy
DNA lyaseP2769592.67%91.11%
HIF-1αQ1666590.58%85.14%
Cathepsin DP0733986.22%98.95%

How can computational modeling resolve discrepancies between experimental and predicted chemical properties?

Methodological Answer:
Discrepancies arise from approximations in group-contribution methods (e.g., Joback) versus quantum mechanical calculations. A hybrid workflow is recommended:

DFT Optimization: Use Gaussian09 or ORCA to compute gas-phase geometries at the B3LYP/6-311+G(d,p) level.

Solvation Models: Apply COSMO-RS to simulate solvent effects on solubility and reactivity.

QSPR Validation: Train a quantitative structure-property relationship (QSPR) model using datasets from ChemSpider or NIST WebBook .

Example:
If experimental solubility in water (e.g., 0.12 mg/mL) conflicts with Joback predictions (0.08 mg/mL), DFT-derived electrostatic potential maps can identify polar regions (e.g., carbonyl groups) that enhance solvation.

What strategies are used to analyze contradictory spectral data (e.g., NMR vs. computational)?

Methodological Answer:
Contradictions often stem from dynamic effects (e.g., conformational flexibility) or solvent interactions. Mitigation strategies include:

  • Variable-Temperature NMR: Observe coalescence of proton signals to identify rotamers.
  • MD Simulations: Run molecular dynamics (e.g., GROMACS) to sample conformers over 100 ns trajectories.
  • Cross-Validation: Compare experimental IR/Raman spectra with DFT-computed vibrational modes .

Case Study:
A mismatch in C=O stretching frequencies (experimental: 1720 cm⁻¹ vs. DFT: 1695 cm⁻¹) may indicate hydrogen bonding not modeled computationally. SCXRD-confirmed crystal packing can resolve this .

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